molecular formula C20H18ClN3O5 B15041162 N-(2-chlorophenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(2-chlorophenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B15041162
M. Wt: 415.8 g/mol
InChI Key: PIUKYSBDLJDZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a nitro group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves the following steps:

    Formation of the Isoindole Moiety: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a substitution reaction, often using chlorobenzene derivatives.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE: Similar structure with a pentane chain instead of a hexane chain.

    N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: Similar structure with a butane chain instead of a hexane chain.

Uniqueness

N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H18ClN3O5

Molecular Weight

415.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C20H18ClN3O5/c21-14-8-3-4-9-15(14)22-17(25)11-2-1-5-12-23-19(26)13-7-6-10-16(24(28)29)18(13)20(23)27/h3-4,6-10H,1-2,5,11-12H2,(H,22,25)

InChI Key

PIUKYSBDLJDZPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.